An In-depth Technical Guide to the Chemical Properties of BMK Glycidic Acid (Sodium Salt)
An In-depth Technical Guide to the Chemical Properties of BMK Glycidic Acid (Sodium Salt)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical properties of BMK Glycidic Acid (sodium salt), also known as sodium 2-methyl-3-phenyloxirane-2-carboxylate. This compound is a significant precursor in the synthesis of phenylacetone (B166967) (P2P), which in turn is a key intermediate in the production of various amphetamine-type stimulants.[1][2] This document details its chemical structure, physicochemical properties, synthesis, and analytical methodologies. The information is intended to support research, forensic analysis, and policy-making related to this substance.
Chemical Identity and Physicochemical Properties
BMK Glycidic Acid (sodium salt) is a white crystalline powder.[3] It is the sodium salt of 2-methyl-3-phenyl-2-oxiranecarboxylic acid.
Table 1: Chemical Identifiers
| Identifier | Value |
| Chemical Name | sodium 2-methyl-3-phenyloxirane-2-carboxylate[4][5] |
| Common Names | BMK Glycidic Acid (sodium salt), P2P methyl glycidic acid sodium salt |
| CAS Number | 5449-12-7[3][6] |
| Molecular Formula | C₁₀H₉NaO₃[4] |
| Molecular Weight | 200.17 g/mol [4] |
| InChI | InChI=1S/C10H10O3.Na/c1-10(9(11)12)8(13-10)7-5-3-2-4-6-7;/h2-6,8H,1H3,(H,11,12);/q;+1/p-1[4] |
| SMILES | CC1(C(O1)C2=CC=CC=C2)C(=O)[O-].[Na+][4] |
Table 2: Physicochemical Properties
| Property | Value | Source |
| Appearance | A crystalline solid | [6] |
| Boiling Point | 334.3°C at 760 mmHg | [3] |
| Flash Point | 136.7°C | [3] |
| Solubility | DMF: 5 mg/mLDMSO: 20 mg/mLPBS (pH 7.2): 10 mg/mL | Cayman Chemical |
| λmax | 221 nm | Cayman Chemical |
| Stability | Store at -20°C for long-term stability. | [7] |
Synthesis of BMK Glycidic Acid (Sodium Salt)
The primary route for the synthesis of BMK Glycidic Acid (sodium salt) involves a two-step process: the Darzens condensation to form a glycidic ester, followed by saponification of the ester to yield the sodium salt.
Step 1: Darzens Glycidic Ester Condensation
The Darzens condensation is a reaction between a ketone or aldehyde and an α-haloester in the presence of a base to form an α,β-epoxy ester (a glycidic ester).[8] In the context of BMK Glycidic Acid synthesis, this typically involves the reaction of a phenyl-containing ketone with an α-chloroester.
A general procedure for a Darzens condensation is as follows:
-
To a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, add the starting ketone (e.g., acetophenone) and an α-haloester (e.g., ethyl chloroacetate) dissolved in a dry, aprotic solvent such as toluene (B28343).
-
Cool the mixture in an ice bath.
-
Slowly add a solution of a strong base, such as sodium ethoxide or sodium amide, in an appropriate solvent (e.g., ethanol) dropwise, ensuring the temperature remains low.[9][10]
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours.
-
Monitor the reaction progress by a suitable technique, such as Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by pouring the mixture into cold water.
-
Extract the aqueous layer with an organic solvent (e.g., toluene or ethyl acetate).
-
Combine the organic layers, wash with brine, dry over an anhydrous drying agent (e.g., sodium sulfate), and concentrate under reduced pressure to yield the crude glycidic ester.[11]
Step 2: Saponification of the Glycidic Ester
Saponification is the hydrolysis of an ester under basic conditions to form an alcohol and the salt of a carboxylic acid. In this step, the glycidic ester is treated with a base, typically sodium hydroxide (B78521), to yield BMK Glycidic Acid (sodium salt).[12]
A general procedure for the saponification of a glycidic ester is as follows:
-
Dissolve the crude glycidic ester in a suitable solvent, such as ethanol.
-
Add an aqueous solution of sodium hydroxide to the solution.
-
Heat the mixture and stir for several hours until the saponification is complete, as monitored by TLC.
-
Cool the reaction mixture and remove the organic solvent under reduced pressure.
-
The resulting aqueous solution contains the sodium salt of the glycidic acid. The product can be isolated by precipitation (e.g., by adding a saturated sodium chloride solution, a process known as "salting out") and collected by filtration.[13][14]
Caption: Synthetic pathway for BMK Glycidic Acid (sodium salt).
Chemical Reactions and Significance
The primary significance of BMK Glycidic Acid (sodium salt) lies in its role as a precursor to phenylacetone (P2P or BMK). This conversion is typically achieved through acid-catalyzed decarboxylation.
Decarboxylation to Phenylacetone (BMK)
Upon treatment with a mineral acid (e.g., hydrochloric acid) and heating, BMK Glycidic Acid undergoes ring-opening and decarboxylation to yield phenylacetone.[15]
Caption: Conversion of BMK Glycidic Acid to Phenylacetone.
Phenylacetone is a controlled substance due to its use in the illicit manufacture of methamphetamine and amphetamine.[16][17]
Analytical Methodologies
The identification and quantification of BMK Glycidic Acid (sodium salt) are crucial for forensic and regulatory purposes. Several analytical techniques are employed for its analysis.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds. Due to the low volatility of the sodium salt, derivatization to a more volatile ester (e.g., methyl ester) is often necessary prior to analysis.
-
Sample Preparation: Dissolve a known amount of the sample in a suitable organic solvent. If derivatization is required, treat the sample with a suitable reagent (e.g., diazomethane (B1218177) or a silylating agent).
-
GC Conditions:
-
Column: A non-polar or medium-polarity capillary column (e.g., 5% phenyl-methylpolysiloxane).
-
Injector Temperature: Typically 250-280°C.
-
Oven Temperature Program: A temperature ramp starting from a low temperature (e.g., 50-100°C) to a high temperature (e.g., 280-300°C) to ensure separation of all components.
-
Carrier Gas: Helium at a constant flow rate.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan a mass range appropriate for the expected fragments (e.g., m/z 40-400).
-
Ion Source Temperature: Typically 230°C.
-
Quadrupole Temperature: Typically 150°C.
-
High-Performance Liquid Chromatography (HPLC)
HPLC is well-suited for the analysis of non-volatile and thermally labile compounds like BMK Glycidic Acid (sodium salt).
-
Sample Preparation: Dissolve a known amount of the sample in the mobile phase.
-
HPLC Conditions:
-
Column: A reversed-phase column (e.g., C18, 250 mm x 4.6 mm, 5 µm).[18]
-
Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic modifier (e.g., acetonitrile (B52724) or methanol). The pH of the mobile phase can be adjusted to optimize the separation.[18]
-
Flow Rate: Typically 1.0 mL/min.
-
Column Temperature: Maintained at a constant temperature (e.g., 30°C).
-
Detector: A UV detector set at the λmax of the compound (221 nm). An Evaporative Light Scattering Detector (ELSD) can also be used, especially for compounds lacking a strong chromophore.[19][20]
-
Spectroscopic Methods
¹H and ¹³C NMR spectroscopy are invaluable for the structural elucidation of BMK Glycidic Acid and its derivatives. The spectra would provide information on the number and types of protons and carbons in the molecule, confirming the presence of the phenyl group, the methyl group, and the epoxide ring.
FTIR spectroscopy can be used to identify the functional groups present in the molecule. Key characteristic peaks would include those for the carboxylate group (around 1600-1550 cm⁻¹ and 1400 cm⁻¹), the C-O-C stretching of the epoxide ring, and the C-H stretching of the aromatic and aliphatic parts of the molecule.
The mass spectrum of the derivatized compound would show a molecular ion peak corresponding to its molecular weight and a characteristic fragmentation pattern that can be used for its identification.
References
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- 3. Page loading... [guidechem.com]
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- 5. Sodium;2-methyl-3-phenyloxirane-2-carboxylic acid | C10H10NaO3+ | CID 24182395 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 9. chemistry.mdma.ch [chemistry.mdma.ch]
- 10. organicreactions.org [organicreactions.org]
- 11. benchchem.com [benchchem.com]
- 12. quora.com [quora.com]
- 13. chem.latech.edu [chem.latech.edu]
- 14. Green Chemistry in Teaching Labo [web.njit.edu]
- 15. researchgate.net [researchgate.net]
- 16. Phenylacetone - Wikipedia [en.wikipedia.org]
- 17. Federal Register :: Designation of P2P Methyl Glycidic Acid as a List I Chemical [federalregister.gov]
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